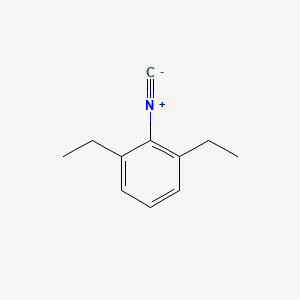

2,6-Diethylphenylisonitrile

Description

Historical Perspectives and Evolution of Isonitrile Ligands

Isonitrile chemistry has a rich history, dating back to the 19th century. Initially regarded as chemical oddities, isonitriles (or isocyanides) have evolved into a fundamentally important class of ligands in organometallic chemistry and versatile building blocks in organic synthesis. Their journey began with early synthetic preparations, but their true potential was not realized until the mid-20th century with the discovery of their potent biological activities and their ability to act as ligands for transition metals. The work of researchers like Lamberto Malatesta was pivotal, marking the beginning of modern isocyanide coordination chemistry. researchgate.net Subsequent discoveries, such as the Ugi and Passerini multicomponent reactions, solidified the status of the isocyanide moiety as a uniquely reactive functional group, capable of forming multiple bonds in a single, highly efficient step. lookchem.comresearchgate.netacs.org

Contemporary Significance of Isocyanides in Chemical Research

In modern chemistry, isocyanides are indispensable tools. Their applications span from the synthesis of complex natural products and peptidomimetics to the development of novel materials and pharmaceuticals. researchgate.netacs.org The unique reactivity of the isocyanide functional group, which allows it to participate in diverse transformations like multicomponent reactions (MCRs), α-additions, and [4+1] cycloadditions, makes it highly valuable for creating molecular diversity. utexas.edunih.gov In coordination chemistry, isonitriles are recognized as strong σ-donating ligands, often compared to carbon monoxide (CO) but with distinct electronic properties that can be fine-tuned by altering the organic substituent (R-group). ontosight.aimdpi.com This has led to their use in stabilizing metals in various oxidation states and in the development of novel homogeneous catalysts. mdpi.com

Structural and Electronic Characteristics of the Isocyanide Functional Group

The isocyanide functional group (–N≡C) possesses a unique electronic structure that dictates its reactivity. It is best described by two principal resonance structures: one with a triple bond between a positively charged nitrogen and a negatively charged carbon, and another with a double bond, reflecting carbene-like character. ontosight.aiumb.edu This duality confers an amphiphilic nature, allowing the terminal carbon to react with both electrophiles and nucleophiles. purdue.edu

Spectroscopically, isonitriles are characterized by a strong, sharp absorption in their infrared (IR) spectra, typically appearing in the 2165–2110 cm⁻¹ range. tandfonline.com The C-N-C bond angle is nearly linear, at approximately 180°. tandfonline.com The carbon atom of the isocyanide can act as a hydrogen bond acceptor, an unusual property that influences its intermolecular interactions and role in complex molecular frameworks. umb.edupurdue.edu

Overview of Sterically Encumbered Aryl Isonitriles in Chemical Science

Sterically encumbered aryl isonitriles, such as those with bulky substituents at the ortho positions of the phenyl ring, represent a special subclass of isocyanide ligands. The steric bulk provided by groups like methyl or ethyl significantly influences the coordination environment around a metal center. This can lead to the formation of complexes with unusual geometries, stabilize reactive intermediates, and control the number of ligands that can bind to a metal. For example, the steric hindrance in ligands like 2,6-dimethylphenylisonitrile and 2,6-diethylphenylisonitrile has been shown to dramatically increase their binding affinity to certain metalloproteins, such as myoglobin, by influencing the electronic environment of the metal-ligand bond. mdpi.comresearchgate.net This steric control is a powerful tool in catalyst design, allowing for fine-tuning of reactivity and selectivity in catalytic processes.

Structure

3D Structure

Propriétés

Numéro CAS |

2980-92-9 |

|---|---|

Formule moléculaire |

C11H13N |

Poids moléculaire |

159.23 g/mol |

Nom IUPAC |

1,3-diethyl-2-isocyanobenzene |

InChI |

InChI=1S/C11H13N/c1-4-9-7-6-8-10(5-2)11(9)12-3/h6-8H,4-5H2,1-2H3 |

Clé InChI |

HQEMVCBNLSTVAX-UHFFFAOYSA-N |

SMILES |

CCC1=C(C(=CC=C1)CC)[N+]#[C-] |

SMILES canonique |

CCC1=C(C(=CC=C1)CC)[N+]#[C-] |

Autres numéros CAS |

2980-92-9 |

Synonymes |

2,6-DEPI 2,6-diethylphenylisonitrile |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Transformations of 2,6 Diethylphenylisonitrile

Established Synthetic Pathways for 2,6-Diethylphenylisonitrile

The synthesis of this compound, like many other isonitriles, is predominantly achieved through the dehydration of the corresponding formamide (B127407). d-nb.info However, other methods, including those mediated by carbenes, have also been explored.

Dehydration of Formamides

The most common and reliable method for preparing this compound is the dehydration of N-(2,6-diethylphenyl)formamide. d-nb.info This transformation can be accomplished using various dehydrating agents.

A standard and effective method involves the use of phosphoryl trichloride (B1173362) (POCl₃) in the presence of a base. thieme-connect.com Another established procedure utilizes a combination of triphenylphosphine (B44618) (PPh₃) and iodine (I₂), which offers a milder alternative. d-nb.infothieme-connect.com This system is efficient for both N-aryl and N-alkyl substituted formamides and proceeds under ambient conditions. d-nb.info The choice of solvent and base can influence the reaction's efficiency, with dichloromethane (B109758) often being the preferred solvent and tertiary amines like triethylamine (B128534) providing superior results. d-nb.infothieme-connect.com

For instance, one documented synthesis followed a procedure using 75 g (0.5 mole) of 2,6-diethylaniline (B152787) and 60 ml of chloroform (B151607) to produce the target isonitrile. prepchem.com

Table 1: Reagents for Dehydration of N-(2,6-diethylphenyl)formamide

| Dehydrating Agent | Base | Solvent | Typical Yield |

| Phosphoryl trichloride (POCl₃) | Tertiary Amine (e.g., Triethylamine) | Dichloromethane | High |

| Triphenylphosphine (PPh₃) / Iodine (I₂) | Tertiary Amine (e.g., Triethylamine) | Dichloromethane | Good to Excellent d-nb.info |

| Phosgene (B1210022) and related compounds | Base | - | Efficacious but limited by toxicity thieme-connect.com |

| Sulfonyl chlorides | Base | - | Mainly for N-alkyl-substituted formamides thieme-connect.com |

Carbene-Mediated Routes

Carbenes, being highly reactive intermediates, offer an alternative pathway for the synthesis of isonitriles from primary amines. organic-chemistry.orgnih.gov Specifically, difluorocarbene, generated in situ, can react efficiently with primary amines, including those with aryl substituents, to yield the corresponding isonitriles. organic-chemistry.org This method has been demonstrated for a variety of amines, including those found in amino acids and biologically active molecules. organic-chemistry.org While specific examples for this compound are not extensively detailed in the provided context, the general applicability of this method suggests its potential as a synthetic route.

Alternative Preparative Strategies

Beyond the primary methods of formamide dehydration and carbene reactions, other strategies for isonitrile synthesis exist. "Nucleophilic isocyanation," which uses cyanide as a nucleophile, is a straightforward but less mature approach. acs.org Another method involves the use of chlorophosphate compounds as the dehydrating agent in the presence of tertiary amine bases, which has been shown to be effective for preparing various alkyl and aryl isocyanides. organic-chemistry.org Electrochemical methods for preparing isocyanides from aminotetrazole derivatives have also been developed, offering a broad functional group tolerance. organic-chemistry.org

Functional Group Interconversions Involving the Isonitrile Moiety

The isonitrile carbon atom can act as both a nucleophile and an electrophile, making it a highly versatile functional group for various chemical transformations. researchgate.net This dual reactivity is exploited in nucleophilic addition and cycloaddition reactions.

Nucleophilic Addition Reactions

The carbon atom of the isonitrile group is susceptible to nucleophilic attack, a key step in many important reactions. savemyexams.comtestbook.comksu.edu.sa Organometallic reagents, such as organolithium and Grignard reagents, are potent nucleophiles that readily add to the isonitrile carbon. msu.edusaskoer.canptel.ac.in This reactivity is fundamental to the construction of new carbon-carbon bonds. msu.edu

A significant class of reactions involving nucleophilic addition to isonitriles is multicomponent reactions (MCRs), such as the Passerini and Ugi reactions. nih.govscielo.br

Passerini Reaction: This three-component reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce α-acyloxyamides. researchgate.netnih.govscielo.br The reaction is believed to proceed through the formation of a nitrilium intermediate. scielo.br

Ugi Reaction: This four-component reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. nih.govmdpi.com The mechanism also involves a reactive nitrilium intermediate formed after the nucleophilic attack of the isocyanide on an imine. nih.gov

The steric hindrance provided by the 2,6-diethylphenyl group in this compound can influence the stereochemical outcome of these reactions.

Table 2: Key Multicomponent Reactions Involving Isonitriles

| Reaction | Components | Product | Key Intermediate |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isonitrile | α-Acyloxyamide researchgate.netnih.gov | Nitrilium ion scielo.br |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isonitrile | Bis-amide nih.govmdpi.com | Nitrilium ion nih.gov |

Cycloaddition Chemistry

Cycloaddition reactions offer a powerful method for constructing cyclic structures. wikipedia.org Isonitriles can participate in these reactions, acting as a two-atom component. The specific type of cycloaddition depends on the reacting partner. While the provided search results offer a general overview of cycloaddition reactions, including [4+2] and [6+2] cycloadditions, specific examples detailing the participation of this compound in these reactions are limited. thieme-connect.comlibretexts.orgrsc.orgbeilstein-journals.orgresearchgate.net However, the general principles of cycloaddition chemistry suggest that this compound could react with various dienes and other unsaturated systems to form heterocyclic compounds. wikipedia.org

Rearrangement Processes

While the isonitrile functional group is a key participant in several intramolecular rearrangements, specific studies detailing the rearrangement processes of this compound are not extensively found in the reviewed literature. However, the isonitrile moiety is integral to well-known rearrangement reactions that occur within the context of larger transformations.

Two notable examples are the Mumm and Smiles rearrangements, which are crucial steps in multicomponent reactions involving isonitriles.

Mumm Rearrangement : This rearrangement is the final, irreversible step in the classical Ugi four-component reaction (Ugi-4CR). nih.gov The reaction initially forms an intermediate α-adduct, which then undergoes an acyl group transfer from the oxygen atom to the nitrogen atom to yield a stable bis-amide. nih.gov This step is the thermodynamic driving force for the entire Ugi reaction sequence. nih.gov

Smiles Rearrangement : The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. beilstein-journals.orgresearchgate.net In the context of isonitrile chemistry, a variation known as the Ugi-Smiles reaction occurs when a phenolic compound replaces the carboxylic acid component in the Ugi reaction. nih.gov The reaction proceeds through a key intermediate that undergoes a Smiles rearrangement instead of a Mumm rearrangement. nih.gov This process involves the intramolecular attack of a nucleophile on an aromatic ring, leading to the formation of a new C-N or C-O bond. beilstein-journals.org

Although these rearrangements are fundamental to isonitrile reactivity, dedicated studies focusing on this compound as the rearranging substrate are not prominent.

Regioselective and Stereoselective Syntheses Incorporating this compound

Sterically hindered isonitriles are valuable reagents in multicomponent reactions (MCRs) where control of selectivity is crucial. While specific examples detailing the use of this compound in regioselective and stereoselective synthesis are limited in the available literature, the reactivity of its close structural analog, 2,6-dimethylphenyl isonitrile, is well-documented. mdpi.comsigmaaldrich.com The bulky ortho-substituents in these compounds play a significant role in directing the stereochemical and regiochemical outcomes of reactions. It is therefore instructive to consider the established reactivity of 2,6-dimethylphenyl isonitrile in key MCRs as a proxy for the expected behavior of the diethyl derivative.

The Passerini and Ugi reactions are the most prominent examples of isonitrile-based MCRs that provide access to complex molecular scaffolds with a high degree of atom economy. youtube.comrsc.org

Passerini Reaction : This three-component reaction (3CR) involves an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to produce an α-acyloxy amide. youtube.comresearchgate.net The reaction is believed to proceed through a stepwise mechanism involving the nucleophilic attack of the isonitrile on the carbonyl carbon, forming a nitrilium ion intermediate which is then trapped by the carboxylate. youtube.com When chiral reactants are used, the Passerini reaction can proceed with high diastereoselectivity. researchgate.net

Ugi Reaction : The Ugi four-component reaction (Ugi-4CR) combines an isocyanide, a primary amine, a carboxylic acid, and a carbonyl compound to form a dipeptide-like bis-amide. beilstein-journals.org The mechanism involves the initial formation of an imine from the amine and carbonyl, which is then attacked by the isonitrile. The resulting nitrilium intermediate is trapped by the carboxylate, followed by the aforementioned Mumm rearrangement to yield the final product. beilstein-journals.org The Ugi reaction is a powerful tool for generating libraries of complex molecules and has been employed in the synthesis of pharmaceuticals and natural products. nih.govrsc.org

In a four-component reaction for the synthesis of 3,4-dihydro-7-nitrocoumarin derivatives, 2,6-dimethylphenyl isocyanide was shown to react stereoselectively, yielding only the cis diastereoisomer. wiley.com Similarly, studies on the GaCl₃-catalyzed [4+1] cycloaddition of an α,β-unsaturated ketone with 2,6-dimethylphenyl isocyanide have been conducted to understand the reaction mechanism and its stepwise nature. mdpi.com Given the analogous steric bulk, this compound is expected to exhibit similar selectivity in such transformations.

Scale-Up Considerations for this compound Production

The production of this compound, like other isonitriles, typically starts from the corresponding primary amine, 2,6-diethylaniline. The most common laboratory-scale synthesis involves a two-step process: formylation of the amine followed by dehydration of the resulting formamide. researchgate.net

The first step is the synthesis of N-(2,6-diethylphenyl)formamide from 2,6-diethylaniline. The subsequent dehydration of this formamide is the critical step for isonitrile formation. Several reagents can accomplish this transformation, with varying implications for scalability, safety, and cost.

Dehydration Methods:

Phosphorus Oxychloride (POCl₃) : This is a widely used and effective method for dehydrating N-aryl formamides. researchgate.net The reaction is typically run at low temperatures in the presence of a tertiary amine base like triethylamine (Et₃N). researchgate.net While effective, POCl₃ is a hazardous and controlled substance in some regions, which can complicate its use on an industrial scale. thieme-connect.comd-nb.info

Phosgene and its Derivatives (Diphosgene, Triphosgene) : Phosgene-based systems are highly efficient for preparing isonitriles, especially for large-scale preparations. orgsyn.org However, the extreme toxicity of phosgene necessitates stringent safety protocols and specialized equipment, limiting its widespread use. d-nb.info

Triphenylphosphine (PPh₃) and Iodine (I₂) : This combination offers a milder, more convenient, and less toxic alternative to phosgene or POCl₃. thieme-connect.comd-nb.info The reaction proceeds quickly under ambient conditions using readily available and lower-cost reagents, making it an attractive option for scale-up. d-nb.info The process involves using a tertiary amine base in a solvent like dichloromethane. d-nb.info

A specific laboratory synthesis of this compound has been reported via the dehydration of N-(2,6-diethylphenyl)formamide using POCl₃ and Et₃N in THF at 0 °C. researchgate.net The details of this reported synthesis provide a benchmark for its production.

| Precursor | Reagents | Solvent | Temperature | Reference |

|---|---|---|---|---|

| N-(2,6-diethylphenyl)formamide | POCl3, Et3N | THF | 0 °C | researchgate.net |

Key considerations for scaling up the production of this compound include managing the potent and unpleasant odor characteristic of isonitriles, selecting a dehydration reagent that balances efficiency with safety and cost, and optimizing reaction conditions to maximize yield and purity while minimizing waste. d-nb.infoorgsyn.org The choice of method will depend on the available infrastructure, regulatory constraints, and economic factors.

Coordination Chemistry of 2,6 Diethylphenylisonitrile Complexes

Fundamental Principles of Isonitrile Coordination to Transition Metals

The interaction between isonitrile ligands and transition metals is a nuanced interplay of electronic and steric factors. These principles are foundational to understanding the reactivity and structure of the resulting coordination compounds.

σ-Donation and π-Backbonding Interactions

Isonitrile ligands, such as 2,6-diethylphenylisonitrile, are analogous to carbon monoxide in their bonding mechanism to transition metals, which involves a combination of σ-donation and π-backbonding. researchgate.netacs.org The isonitrile carbon atom donates its lone pair of electrons to an empty d-orbital on the metal center, forming a σ-bond. researchgate.netresearchgate.net Simultaneously, filled d-orbitals on the metal can donate electron density back into the empty π* antibonding orbitals of the isonitrile ligand. researchgate.netarxiv.org This process is known as π-backbonding.

Generally, isonitriles are considered stronger σ-donors and weaker π-acceptors compared to carbon monoxide. wikipedia.org The balance between these two bonding components is crucial and influences the properties of the complex. arxiv.org This balance can be probed using infrared (IR) spectroscopy by observing the stretching frequency of the C≡N bond (νC≡N). wikipedia.org Strong σ-donation tends to increase the νC≡N frequency, while significant π-backbonding weakens the C≡N bond and lowers its stretching frequency. arxiv.orgwikipedia.org

Electronic Effects of the 2,6-Diethylphenyl Substituents

The electronic nature of the substituents on the isonitrile group significantly modulates its bonding properties. Aryl isonitriles are generally better π-acceptors than their aliphatic counterparts because the aromatic ring lowers the energy of the π* orbitals, making them more accessible for back-donation. researchgate.net

Steric Hindrance and Ligand Cone Angle Considerations

Steric effects play a pivotal role in the coordination chemistry of bulky ligands. numberanalytics.comlibretexts.org The steric bulk of a ligand can be quantified by its cone angle (θ), a concept first introduced by Chadwick A. Tolman. wikipedia.org The cone angle measures the solid angle occupied by a ligand at the metal center. wikipedia.org

The this compound ligand possesses significant steric bulk due to the two ethyl groups positioned at the ortho-positions of the phenyl ring. This steric hindrance influences the number of ligands that can coordinate to a metal center, as well as the geometry of the resulting complex. researchgate.net Bulky ligands can prevent the formation of highly coordinated species and may lead to distortions in the complex's geometry to minimize steric repulsions between ligands. numberanalytics.comwikipedia.org This effect is critical in designing catalysts, as the ligand's size can affect the reactivity and selectivity of the metal center. rsc.orgwikipedia.org

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound often involves the direct reaction of the isonitrile with a suitable metal precursor. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques.

Palladium (Pd) Complexes of this compound

Palladium complexes are of significant interest due to their applications in catalysis. nih.govmdpi.com The synthesis of palladium(II) complexes with isonitrile ligands can be achieved by reacting a labile palladium(II) source, such as bis(acetonitrile)palladium(II) dichloride or bis(benzonitrile)palladium(II) dichloride, with the isonitrile ligand. wikipedia.org The more labile nitrile ligands are readily displaced by the stronger σ-donating isonitrile ligand.

A representative synthesis involves the reaction of a palladium(II) salt with this compound in a 1:2 molar ratio in an appropriate solvent to yield a neutral, square-planar complex.

Synthesis Reaction: PdCl₂(NCCH₃)₂ + 2 (2,6-Et₂C₆H₃NC) → [PdCl₂(CNC₆H₃Et₂)₂] + 2 CH₃CN

The structural elucidation of such a complex relies on a combination of analytical methods:

Infrared (IR) Spectroscopy: The C≡N stretching frequency (νC≡N) provides direct evidence of coordination. In the free this compound ligand, this band appears around 2110-2165 cm⁻¹. Upon coordination to a Pd(II) center, which is relatively electron-poor and a poor π-backbonder, the νC≡N band is expected to shift to a higher frequency, indicating that the σ-donation component is dominant. wikipedia.org

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the coordinated ligand. The chemical shifts of the aromatic and ethyl protons of the 2,6-diethylphenyl group will change upon coordination to the palladium center.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information. For a complex like trans-[PdCl₂(CNC₆H₃Et₂)₂], it would confirm the square-planar geometry around the Pd(II) center and reveal key structural parameters such as Pd-C and Pd-Cl bond lengths and the C-N-C bond angle of the isonitrile ligand. The steric bulk of the 2,6-diethylphenyl groups would be evident in the orientation of the ligands relative to each other.

Below are hypothetical but representative data tables for the characterization of trans-[PdCl₂(CNC₆H₃Et₂)₂].

Table 1: Spectroscopic Data

| Method | Key Observation | Interpretation |

|---|---|---|

| IR Spectroscopy | ν(C≡N) ≈ 2200 cm⁻¹ | Shift to higher frequency from free ligand value, indicating dominant σ-donation. wikipedia.org |

| ¹H NMR | Shifts in aromatic and ethyl proton signals | Confirms coordination of the ligand to the metal center. |

| ¹³C NMR | Shift in isonitrile carbon (C≡N) signal | Provides further evidence of the electronic changes upon coordination. |

Table 2: Selected X-ray Crystallographic Data

| Parameter | Value | Significance |

|---|---|---|

| Coordination Geometry | Square Planar | Typical for d⁸ Pd(II) complexes. nih.gov |

| Pd-Cl Bond Length | ~2.30 Å | Standard length for Pd(II)-Cl bonds. |

| Pd-C Bond Length | ~1.95 Å | Reflects the strength of the metal-ligand bond. |

| C-N-C Bond Angle | ~175° | Near-linearity is typical, but slight bending can occur. wikipedia.org |

Reactivity Profiles

The reactivity of metal complexes incorporating the this compound ligand is shaped by the ligand's distinct electronic and steric characteristics. The bulky 2,6-diethylphenyl groups sterically hinder the metal center, which can enhance the kinetic stability of the complex by impeding the approach of other molecules. This steric bulk can be instrumental in isolating species that might otherwise be unstable. Electronically, the isonitrile group is a potent π-acceptor, which can stabilize low-valent metal centers and modulate the reactivity of the metallic core. In the realm of organometallic catalysis, these electronic features can significantly influence the efficiency and selectivity of catalytic processes.

Gold (Au) Complexes of this compound

Gold complexes that feature this compound as a ligand are noted for their diverse structural arrangements and potential utility in materials science and as catalysts. lookchem.com

Monomeric and Polymeric Architectures

Gold(I) ions typically favor a linear, two-coordinate geometry, a preference that is readily accommodated by the this compound ligand. This leads to the formation of monomeric complexes such as [Au(CNC₆H₃Et₂-2,6)₂]⁺, which exhibit the anticipated linear coordination at the gold center. Beyond these simple monomers, the assembly of these units can be influenced by weak aurophilic (Au···Au) interactions and π-π stacking between the aromatic rings of the isonitrile ligands. These interactions can guide the formation of extended one-dimensional chains or more complex polymeric structures in the solid state. The significant steric presence of the 2,6-diethylphenyl groups is a key factor in determining the distances and geometric arrangements of these intermolecular forces.

Ligand Exchange Reactions

Ligand exchange is a fundamental process in the chemistry of gold(I) isonitrile complexes. The this compound ligand can be substituted by various other ligands, including phosphines, different isonitriles, or anionic species. libretexts.org The position of equilibrium and the rate of these exchange reactions are governed by factors such as the steric and electronic nature of both the incoming and outgoing ligands, and the solvent used. For instance, the reaction of a diisonitrile gold(I) complex with a phosphine (B1218219) can result in a mixed-ligand complex, [Au(CNC₆H₃Et₂-2,6)(PR₃)]⁺. The bulky profile of the this compound ligand can slow down the rate of these substitution reactions, thereby imparting a degree of kinetic stability to the original complex. nih.gov

Platinum (Pt) Complexes of this compound

The study of platinum complexes with this compound has largely centered on square planar platinum(II) species. nih.govmdpi.com The synthesis of these complexes is typically achieved by reacting a suitable platinum(II) precursor, for example, K₂[PtCl₄], with the isonitrile ligand. mdpi.com This reaction can yield complexes like cis-[PtCl₂(CNC₆H₃Et₂-2,6)₂], which display the characteristic square planar geometry around the platinum atom. The steric hindrance from the 2,6-diethylphenyl groups can affect the orientation of the ligands and the packing of the molecules in the solid state. Spectroscopic methods such as NMR and IR are vital for the characterization of these complexes. The C≡N stretching frequency in the IR spectrum is a particularly informative indicator of the electronic environment of the isonitrile ligand after it has coordinated to the platinum center.

Cobalt (Co) Complexes of this compound

The coordination chemistry of cobalt with this compound is characterized by the metal's ability to adopt various oxidation states and coordination geometries. nih.govresearchgate.netnih.govrsc.orgchemguide.co.uk

Variable Oxidation States and Coordination Geometries

Cobalt complexes with this compound have been prepared and characterized in both cobalt(I) and cobalt(II) oxidation states. rsc.orgtandfonline.com For example, five-coordinate cobalt(I) complexes with the formula [Co(CNC₆H₃Et₂-2,6)₅]⁺ have been synthesized. tandfonline.com These low-valent cobalt species are often stabilized by the π-accepting ability of the isonitrile ligands and typically adopt a trigonal bipyramidal geometry. tandfonline.com

Spectroscopic Signatures and Electronic Structure (e.g., IR, NMR)

The spectroscopic characteristics of this compound complexes provide valuable insights into their electronic structure and the nature of the metal-ligand bond. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful tools in this regard.

Infrared (IR) Spectroscopy: The most informative feature in the IR spectrum of a this compound complex is the stretching frequency of the isonitrile C≡N triple bond (ν(C≡N)). The position of this band is sensitive to the electronic environment of the metal center. Upon coordination to a metal, the ν(C≡N) band typically shifts to a higher or lower frequency compared to the free ligand, depending on the balance between σ-donation and π-backbonding. A decrease in the stretching frequency is indicative of significant π-backbonding from the metal to the π* orbitals of the isonitrile ligand. Conversely, an increase suggests that the σ-donating character of the isonitrile is dominant. The magnitude of this shift can provide a relative measure of the electron-donating or -withdrawing nature of the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are instrumental in characterizing this compound complexes. In ¹H NMR spectra, the signals corresponding to the ethyl protons on the phenyl ring can exhibit shifts upon coordination, reflecting changes in the electronic environment. More direct information about the metal-ligand interaction can be obtained from ¹³C NMR spectroscopy. The resonance of the isonitrile carbon is particularly sensitive to coordination. Changes in its chemical shift can provide information about the σ-donation and π-backbonding components of the metal-isonitrile bond. researchgate.netorganicchemistrydata.orgscielo.br

Table 1: Representative Spectroscopic Data for this compound Complexes

| Complex | Spectroscopic Technique | Key Observation | Reference |

| [Ru(p-cymene)(CN-2,6-Et₂C₆H₃)Cl₂] | IR | ν(C≡N) shift upon coordination | researchgate.net |

| [Rh(Cp)(CN-2,6-Et₂C₆H₃)Cl₂] | IR | ν(C≡N) shift upon coordination | researchgate.net |

| [Ir(Cp)(CN-2,6-Et₂C₆H₃)Cl₂] | IR | ν(C≡N) shift upon coordination | researchgate.net |

| Generic Metal-Isonitrile Complexes | ¹³C NMR | Shift of isonitrile carbon resonance | researchgate.netorganicchemistrydata.orgscielo.br |

| Generic Metal-Isonitrile Complexes | ¹H NMR | Shifts in ethyl proton signals | researchgate.netorganicchemistrydata.orgscielo.br |

Copper (Cu) Complexes of this compound

Copper complexes featuring isonitrile ligands, including this compound, are of interest due to their potential applications in various fields, including catalysis and materials science. mdpi.comnih.gov The coordination chemistry of copper with isonitriles is diverse, with copper adopting various oxidation states, most commonly +1 and +2.

In Cu(I) complexes, which typically have a d¹⁰ electron configuration, the geometry is often linear or tetrahedral. The bonding is dominated by σ-donation from the isonitrile ligand. In contrast, Cu(II) complexes (d⁹ configuration) can adopt a wider range of geometries, including square planar and distorted octahedral. mdpi.comresearchgate.netnih.gov The interaction in Cu(II)-isonitrile complexes involves both σ-donation and a degree of π-backbonding, although the latter is generally less significant than in complexes of more electron-rich, later transition metals.

The synthesis of copper-2,6-diethylphenylisonitrile complexes can be achieved through the reaction of a suitable copper salt with the isonitrile ligand in an appropriate solvent. researchgate.net Characterization of these complexes relies heavily on techniques such as X-ray crystallography, IR spectroscopy to monitor the ν(C≡N) stretching frequency, and UV-Vis spectroscopy to probe the electronic transitions. mdpi.com

Other Metal Centers (e.g., Fe, Ni) with this compound

Beyond copper, this compound forms stable complexes with a variety of other transition metals, notably iron and nickel.

Iron (Fe) Complexes: Iron can form complexes with this compound in various oxidation states, with Fe(II) being particularly common. rsc.org These complexes can exhibit interesting magnetic properties, including spin-crossover behavior, depending on the ligand field strength and the coordination environment. nih.gov In low-spin Fe(II) complexes (d⁶), which are often octahedral, there is significant π-backbonding from the filled t₂g orbitals of the iron to the π* orbitals of the isonitrile ligand. nih.govd-nb.info This is reflected in a noticeable decrease in the ν(C≡N) stretching frequency in the IR spectrum. The synthesis of iron-isonitrile complexes often involves the reaction of an iron precursor, such as an iron halide or carbonyl, with the isonitrile ligand. rsc.orgwhiterose.ac.uk

Nickel (Ni) Complexes: Nickel complexes of this compound are also well-documented. nih.gov Nickel(II) (d⁸ configuration) complexes with this ligand can adopt various geometries, including square planar and octahedral. researchgate.netmdpi.com The electronic properties and reactivity of these complexes are influenced by the coordination number and geometry. For instance, square planar Ni(II) complexes are typically diamagnetic, while octahedral complexes are paramagnetic. nih.gov The bonding in Ni(II)-isonitrile complexes involves a combination of σ-donation and π-backbonding. Nickel(0) complexes with isonitriles are also known and are typically stabilized by other ligands, such as phosphines or carbon monoxide. matthey.com These complexes are often used as precursors in catalysis.

Structural Analysis and Crystallography of this compound Complexes

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of this compound complexes, providing detailed information on bond lengths, angles, and intermolecular interactions. mdpi.comsemanticscholar.orgresearchgate.net

Crystal Packing and Supramolecular Interactions

The steric bulk of the 2,6-diethylphenyl groups on the isonitrile ligand plays a significant role in dictating the crystal packing and supramolecular assembly of its metal complexes. mdpi.com The ethyl groups can influence how the molecules arrange in the solid state, often leading to the formation of specific packing motifs.

Bond Lengths and Angles Analysis

A detailed analysis of bond lengths and angles provides quantitative insights into the nature of the coordination environment.

Metal-Carbon Bond Length: The length of the bond between the metal center and the isonitrile carbon atom (M-C) is a key indicator of the bond strength. A shorter M-C bond generally suggests a stronger interaction. This bond length is influenced by both the σ-donating and π-accepting properties of the isonitrile ligand.

C≡N Bond Length: The length of the carbon-nitrogen triple bond of the isonitrile ligand can also be affected by coordination. Significant π-backbonding from the metal to the ligand's π* orbitals will populate these antibonding orbitals, leading to a slight elongation of the C≡N bond compared to the free ligand.

M-C-N Angle: In most cases, the M-C-N linkage in isonitrile complexes is nearly linear, with an angle close to 180°. researchgate.net However, deviations from linearity can occur, which may be attributed to steric effects or specific electronic interactions within the complex. researchgate.net

Other Bond Parameters: The bond lengths and angles within the 2,6-diethylphenyl group itself are generally consistent with those of other substituted benzene (B151609) rings. The coordination geometry around the metal center is defined by the angles between the various ligands.

Table 2: Representative Crystallographic Data for Metal-Isonitrile Complexes

| Parameter | Typical Range | Significance |

| M-C Bond Length (Å) | Varies with metal | Reflects strength of metal-ligand bond |

| C≡N Bond Length (Å) | ~1.15 - 1.18 | Can elongate with increased π-backbonding |

| M-C-N Angle (°) | ~170 - 180 | Generally linear, deviations can indicate steric or electronic effects |

| C-N-C Angle (°) | ~175 - 180 | Reflects the geometry of the isonitrile ligand |

Theoretical Descriptions of Metal-Isonitrile Bonding

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for understanding the intricate details of metal-isonitrile bonding. scispace.comnih.govsemanticscholar.org These computational methods allow for a detailed analysis of the electronic structure and the nature of the interactions between the metal and the this compound ligand. rsc.orgmdpi.com

The bonding in metal-isonitrile complexes is generally described by the Dewar-Chatt-Duncanson model. This model involves two main components:

σ-Donation: The isonitrile ligand donates electron density from the filled σ-orbital on the carbon atom to an empty d-orbital on the metal center. This forms a σ-bond between the metal and the carbon.

π-Backbonding: The metal center donates electron density from its filled d-orbitals to the empty π* antibonding orbitals of the C≡N triple bond. This interaction, known as π-backbonding, strengthens the metal-carbon bond but slightly weakens the carbon-nitrogen bond.

DFT calculations can provide quantitative measures of these interactions. For instance, Natural Bond Orbital (NBO) analysis can be used to quantify the charge transfer associated with both σ-donation and π-backbonding. Additionally, the calculated energies and compositions of the molecular orbitals can reveal the relative contributions of metal and ligand orbitals to the frontier orbitals (HOMO and LUMO), providing a deeper understanding of the complex's electronic structure and potential reactivity. mdpi.comlibretexts.orgucf.edu

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a detailed framework for understanding the electronic structure and bonding in coordination compounds, including those of this compound. wikipedia.orglibretexts.orgyork.ac.uk In these complexes, the atomic orbitals of the central metal atom and the molecular orbitals of the this compound ligands combine to form a new set of molecular orbitals that extend over the entire complex. york.ac.ukuoanbar.edu.iq

The bonding in a typical octahedral complex, for instance, can be described by the overlap of the metal's s, p, and d orbitals with the sigma (σ) donor orbitals of the six isonitrile ligands. youtube.com The isonitrile ligand, R-N≡C, primarily donates electron density from the lone pair on the carbon atom to a vacant metal d-orbital, forming a σ-bond. The energy and character of the resulting bonding and antibonding molecular orbitals dictate many of the complex's properties.

A key feature of isonitrile ligands is their ability to act as π-acceptors. The filled d-orbitals of the metal can engage in back-bonding with the empty π* antibonding orbitals of the C≡N group. This interaction is crucial in stabilizing the complex, particularly for metals in low oxidation states. The extent of this π-back-donation is influenced by the energy of the metal d-orbitals and the ligand's π* orbitals. The ethyl groups in the 2 and 6 positions of the phenyl ring can electronically influence the phenyl π-system, which in turn can modulate the π-acceptor properties of the isonitrile group.

The relative energies of the resulting molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are critical in predicting the reactivity, electronic spectra, and magnetic properties of the complex. researchgate.net For example, the energy difference between the non-bonding or weakly bonding t2g set and the antibonding eg* set in an octahedral complex corresponds to the ligand field splitting parameter (Δo), which can be probed by UV-visible spectroscopy.

| Interaction Type | Metal Orbitals Involved | Ligand Orbitals Involved | Resulting Molecular Orbitals |

| σ-Donation | dz², dx²-y², s, px, py, pz | σ (C lone pair) | Bonding (σ) and Antibonding (σ) |

| π-Acceptance | dxy, dxz, dyz | π (C≡N) | Bonding (π) and Antibonding (π*) |

This table provides a generalized overview of the primary orbital interactions.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the geometric and electronic structures of coordination complexes containing this compound. mdpi.combohrium.com DFT calculations allow for the prediction of various properties, such as bond lengths, bond angles, vibrational frequencies, and reaction energetics, with a high degree of accuracy. rsc.org

In the context of this compound complexes, DFT studies can provide detailed insights into:

Optimized Geometries: DFT can accurately predict the three-dimensional structure of these complexes, accounting for the steric hindrance imposed by the bulky 2,6-diethylphenyl groups.

Bonding Analysis: Techniques such as Natural Bond Orbital (NBO) analysis can be used to quantify the nature of the metal-ligand bond, distinguishing the contributions of σ-donation and π-back-donation. This helps in understanding the influence of the diethyl substituents on the electronic properties of the isonitrile ligand.

Vibrational Spectra: DFT calculations can predict the infrared (IR) stretching frequency of the C≡N bond (νC≡N). This is a sensitive probe of the extent of π-back-donation; a greater degree of back-donation leads to a lower νC≡N value due to the population of the π* antibonding orbital.

Electronic Properties: DFT can be used to calculate the energies of the HOMO and LUMO, which are fundamental to understanding the electronic transitions observed in UV-Vis spectra and the electrochemical behavior of the complexes. researchgate.netnih.gov

| Property | Calculated Value | Significance |

| M-C Bond Length | 1.95 Å | Indicates the strength of the metal-carbon bond. |

| C≡N Bond Length | 1.17 Å | Elongation from free ligand suggests π-back-donation. |

| νC≡N | 2120 cm-1 | Red-shift from free ligand confirms π-acceptor character. |

| HOMO-LUMO Gap | 2.5 eV | Relates to the electronic stability and spectral properties. |

Note: The values in this table are illustrative and would vary depending on the specific metal center and coordination environment.

DFT calculations have been instrumental in rationalizing the reactivity of related isocyanide complexes, for instance, in predicting the pathways for ligand substitution or redox processes. mdpi.com For this compound complexes, these theoretical studies are invaluable for designing new catalysts and functional materials. mdpi.com

Chelate and Bridging Modes in Polynuclear Complexes

The this compound ligand typically coordinates to a single metal center in a terminal fashion. However, the isonitrile group, and ligands incorporating it, can also participate in more complex coordination modes, such as chelation and bridging, which are fundamental to the construction of polynuclear complexes. wikipedia.orgbritannica.com

Chelation involves a single ligand binding to a metal center through two or more donor atoms. libretexts.orgdoubtnut.com While this compound itself is a monodentate ligand, it can be incorporated into a larger molecular framework that contains other donor groups, creating a polydentate ligand. For such a ligand to chelate, a second donor group would need to be suitably positioned to coordinate to the same metal center. The formation of chelate rings, typically 5- or 6-membered, is entropically favored, leading to highly stable complexes, an observation known as the chelate effect. libretexts.orguwimona.edu.jm For example, a ligand where the this compound moiety is attached to a backbone containing a phosphine or amine donor could potentially act as a chelating ligand. rsc.org

Bridging ligands are a cornerstone of polynuclear chemistry, connecting two or more metal centers. wikipedia.org The isonitrile ligand can act as a bridging ligand (μ-CNR), although this is less common than for the isoelectronic carbon monoxide ligand. In a bridging scenario, the carbon atom of the isonitrile can donate its lone pair to one metal while the π system of the C≡N bond interacts with a second metal center. nih.govresearchgate.net This type of interaction is often seen in metal cluster chemistry. The formation of polynuclear complexes held together by bridging ligands can lead to interesting magnetic and electronic properties arising from the communication between the metal centers. researchgate.netmdpi.com

| Coordination Mode | Description | Example Ligand System (Hypothetical) |

| Chelate | Ligand binds to one metal via two or more donor sites. | A molecule incorporating both a this compound group and a phosphine group separated by a short alkyl chain. |

| Bridging | Ligand connects two or more metal centers. | Two metal atoms linked by the C≡N group of a single this compound ligand. |

The steric bulk of the 2,6-diethylphenyl groups in this compound would play a significant role in the feasibility and geometry of both chelate and bridging modes, potentially limiting the formation of certain polynuclear structures while favoring others.

Catalytic Applications of 2,6 Diethylphenylisonitrile Derived Systems

Role of Isonitrile Ligands in Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, relies heavily on the design of ligands to control the catalytic environment. wikipedia.orgsavemyexams.com Isonitriles, or isocyanides, are a versatile class of ligands and C1 building blocks in organometallic chemistry and organic synthesis. nih.govrsc.org Their ability to coordinate to transition metals alters their electronic distribution, opening up reaction pathways that are otherwise inaccessible. nih.gov In homogeneous catalysis, transition metals like palladium, rhodium, and cobalt often serve as the active centers, and their catalytic cycles can be finely tuned by the choice of ligands. senecalearning.commdpi.com Isonitrile ligands, including 2,6-Diethylphenylisonitrile, participate in these processes, influencing the reaction's efficiency and outcome. nih.govsioc-journal.cn

Ligand Design Principles for Catalytic Efficiency

The design of ancillary ligands is a cornerstone of modern metal chemistry, aimed at modifying the structural and reactive properties of metal complexes to achieve high catalytic efficiency. wiley.com The effectiveness of a catalyst is not solely dependent on the metal center but is intricately linked to the steric and electronic characteristics of its coordinating ligands. nih.govnih.gov

Key principles in ligand design for catalytic applications include:

Electronic Tuning : Modifying the electron-donating or electron-withdrawing nature of the ligand to influence the electron density at the metal center. This affects the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Steric Control : Adjusting the size and bulk of the ligand to control access to the metal center. This can enhance selectivity by favoring specific reaction pathways or preventing undesirable side reactions. catalysis.blogwikipedia.org

Bite Angle and Flexibility : For chelating ligands, the geometry imposed by the ligand's backbone can create specific coordination environments that promote desired transformations. nih.gov

Cooperative Reactivity : Designing ligands that can actively participate in the reaction mechanism, for instance, through metal-ligand cooperation involving aromatization-dearomatization cycles. mdpi.com

The design of this compound as a ligand is a clear application of the steric control principle. The two ethyl groups at the ortho positions of the phenyl ring create significant steric bulk around the isonitrile functional group. This design is intentional, aiming to create a specific, sterically crowded pocket around the metal center to which it coordinates, thereby influencing the selectivity and stability of the catalytic intermediates. This approach is analogous to the use of other bulky ligands, such as those incorporating 2,6-diisopropylphenyl groups, which have been shown to enhance catalytic performance in various reactions. nih.govresearchgate.net

Influence of Steric Bulk on Catalytic Activity and Selectivity

Steric effects, arising from the spatial arrangement of atoms, are a critical factor in determining the reactivity and selectivity of chemical reactions. wikipedia.org In catalysis, steric hindrance is not merely an obstacle but a tool that can be exploited to direct a reaction towards a desired product. catalysis.blog

The steric bulk of the 2,6-diethylphenyl group in this compound has profound implications for its catalytic applications:

Controlling Coordination Number : The bulky nature of the ligand can prevent the coordination of multiple ligand molecules to the metal center, favoring the formation of catalytically active species with lower coordination numbers.

Enhancing Selectivity : By physically blocking certain approaches of a substrate to the catalytic center, a bulky ligand can enforce a specific orientation, leading to high regioselectivity or stereoselectivity. wikipedia.org For example, in cross-coupling reactions, steric hindrance can promote the reductive elimination step, which is often the product-forming step, thus increasing the reaction rate.

Stabilizing Catalytic Intermediates : The steric shield provided by the diethylphenyl group can protect the metal center from decomposition pathways, such as the formation of inactive metal clusters, thereby increasing the catalyst's lifetime.

Research into palladium-catalyzed isocyanide insertion reactions has shown that the degree of steric hindrance on the isocyanide has a direct impact on reaction yields. researchgate.net While extremely bulky isocyanides can sometimes hinder the reaction by preventing efficient interaction with the catalyst, a well-balanced steric profile, such as that of this compound, can be beneficial for achieving high yields in specific transformations. researchgate.net

Palladium-Catalyzed Transformations

Palladium is a remarkably versatile catalyst, widely employed in the formation of carbon-carbon and carbon-heteroatom bonds. nih.govwikipedia.org Palladium-catalyzed reactions are central to many areas of chemical synthesis, from pharmaceuticals to materials science. mit.eduresearchgate.net The success of these reactions often hinges on the choice of ligand, which modulates the properties of the palladium center. rsc.org Isonitriles, including this compound, can serve as important ligands or reagents in these transformations. nih.gov

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for constructing C-C bonds. sigmaaldrich.com The Suzuki-Miyaura and Heck reactions are prominent examples. fishersci.esdiva-portal.org

The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide. fishersci.esmdpi.com It is renowned for its mild conditions and tolerance of a wide range of functional groups. fishersci.es The choice of ligand is crucial for the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org

The Heck reaction joins an unsaturated halide with an alkene to form a substituted alkene. diva-portal.orgrsc.org The regioselectivity and efficiency of the Heck reaction are strongly influenced by the ligands on the palladium catalyst.

While specific studies detailing the use of this compound as a primary ligand in these reactions are not prevalent, its steric profile suggests it could play a role similar to other bulky ligands like phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). researchgate.net These bulky ligands are known to promote the crucial reductive elimination step and stabilize the active Pd(0) species. The table below outlines typical conditions for these reactions, where a ligand like this compound could potentially be employed.

| Reaction | Typical Palladium Precatalyst | Typical Ligand Type | Base | Solvent | Potential Role of this compound |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | Bulky Phosphines (e.g., PPh₃, SPhos) | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, 2-MeTHF | Stabilize Pd(0) center, promote reductive elimination. mdpi.combeilstein-journals.org |

| Heck | Pd(OAc)₂ | Phosphines (e.g., P(o-tolyl)₃) | Et₃N, K₂CO₃ | DMF, Acetonitrile | Control regioselectivity, prevent catalyst deactivation. diva-portal.orgrsc.org |

C-H Functionalization Processes

Direct C-H functionalization is an increasingly important strategy in organic synthesis, as it allows for the formation of complex molecules from simple precursors without the need for pre-functionalized starting materials. organic-chemistry.orgarkat-usa.org Palladium(II) catalysts are particularly effective for these transformations. nih.gov The catalytic cycle often involves a C-H activation step that is directed by a coordinating group on the substrate, forming a cyclometalated palladium intermediate. nih.govbeilstein-journals.org

Isocyanide Insertion Reactions in Catalytic Cycles

Isocyanides are well-known for their ability to undergo insertion reactions into metal-carbon or metal-heteroatom bonds. rsc.org In palladium catalysis, the insertion of an isocyanide into a Pd-C bond is a key step in various multicomponent reactions, leading to the synthesis of amides, ketones, and nitrogen-containing heterocycles. sioc-journal.cnresearchgate.net

A typical catalytic cycle involves the oxidative addition of an organohalide to a Pd(0) complex, followed by the insertion of the isocyanide into the newly formed Pd(II)-carbon bond. researchgate.net This generates an imidoyl-palladium intermediate, which can then be trapped by a nucleophile to form the final product and regenerate the Pd(0) catalyst.

The structure of the isocyanide, particularly its steric bulk, is a critical parameter. A study on photoexcited palladium complex-catalyzed isocyanide insertions into alkyl iodides demonstrated the effect of isocyanide structure on reaction yield. researchgate.net The table below, adapted from this research, shows how yield varies with the steric hindrance of the isocyanide.

| Isocyanide Reactant | Substituent | Steric Profile | Reported Yield (%) researchgate.net |

|---|---|---|---|

| 1,1,3,3-Tetramethylbutyl isocyanide | t-Octyl | Very Bulky | 92 |

| tert-Butyl isocyanide | t-Butyl | Bulky | 94 |

| Cyclohexyl isocyanide | Cyclohexyl | Moderately Bulky | 80 |

| This compound | 2,6-Diethylphenyl | Bulky (Aromatic) | Not explicitly tested, but expected to be effective based on trends |

| Benzyl isocyanide | Benzyl | Less Bulky | 70 |

Gold-Catalyzed Reactions

Gold catalysts, particularly cationic gold(I) complexes, are renowned for their ability to activate alkynes and allenes towards nucleophilic attack, leading to a diverse array of hydrofunctionalization and cyclization products. The electronic and steric properties of the ligands attached to the gold center are crucial in determining the catalyst's reactivity and selectivity. Bulky ligands, such as those from the 2,6-dialkylphenylisonitrile family, are often employed to stabilize the catalytic species and influence the outcome of the reaction.

Hydrofunctionalization and Cyclization Reactions

Hydrofunctionalization and cyclization reactions catalyzed by gold complexes represent a powerful strategy for the construction of complex molecular architectures from relatively simple unsaturated precursors. These transformations, which include hydroalkoxylation, hydroamination, and various cycloisomerization pathways, are believed to proceed through the formation of a gold-activated π-complex, which is then attacked by a nucleophile. nih.govmdpi.com The regioselectivity and stereoselectivity of these reactions are often dictated by the steric and electronic nature of the ancillary ligand on the gold catalyst. chim.it

Despite the extensive research in gold catalysis, a thorough review of the scientific literature reveals a lack of specific studies employing this compound as a ligand in gold-catalyzed hydrofunctionalization and cyclization reactions. While related bulky ligands like 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr) are commonly used in gold catalysis, providing access to highly active and stable catalysts, dedicated research on the 2,6-diethylphenyl analogue is not apparent in the available literature. beilstein-journals.orgnih.gov Therefore, no specific research findings or data tables for this compound in this context can be presented.

Cobalt-Catalyzed Reactions

Cobalt, as an earth-abundant and less toxic alternative to precious metals, has garnered significant interest for a wide range of catalytic transformations. Cobalt complexes can exist in various oxidation states, enabling both one- and two-electron transfer processes and facilitating unique reactivity.

Carbonylation Reactions

Cobalt-catalyzed carbonylation reactions are fundamental processes for the introduction of a carbonyl group into organic molecules, providing access to valuable compounds such as aldehydes, ketones, esters, and amides. nih.govunc.edu These reactions often utilize carbon monoxide as a C1 source and can be applied to a variety of substrates, including alkenes and aryl halides. nih.govunc.edu The ligand sphere around the cobalt center plays a critical role in controlling the regioselectivity and efficiency of the carbonylation process.

However, there is no specific information available in the searched literature that details the use of this compound as a ligand in cobalt-catalyzed carbonylation reactions. Research in this area tends to focus on phosphine (B1218219) ligands or other nitrogen-containing ligands to modulate the catalytic activity of cobalt complexes. chemrxiv.org Consequently, no data on the performance of this compound-derived cobalt catalysts in carbonylation reactions can be reported.

Reduction and Oxidation Processes

Cobalt catalysts are also employed in a variety of reduction and oxidation reactions. For instance, cobalt complexes can catalyze the hydrogenation of alkenes, the reduction of carbonyl compounds, and the oxidation of water. nsf.govrsc.org The mechanism of these reactions can be complex, often involving changes in the oxidation state of the cobalt center and the participation of the ligand in the catalytic cycle. mdpi.comnih.gov

A review of the available scientific literature indicates an absence of studies specifically investigating the use of this compound as a ligand in cobalt-catalyzed reduction or oxidation processes. While the broader field of cobalt-catalyzed redox reactions is well-documented, the role of this particular isonitrile ligand has not been explored in the provided search results. Therefore, no detailed research findings or data tables can be compiled for this section.

Copper-Catalyzed Reactions

Copper catalysis has emerged as a powerful and sustainable tool in organic synthesis, offering a broad spectrum of reactivity for the formation of carbon-carbon and carbon-heteroatom bonds. The low cost and low toxicity of copper make it an attractive alternative to other transition metals.

Hydrosilylation of Ketones

The copper-catalyzed hydrosilylation of ketones is an important method for the synthesis of silyl (B83357) ethers, which can be readily hydrolyzed to the corresponding alcohols. nih.gov This transformation provides a mild and efficient alternative to traditional reduction methods. The choice of ligand is crucial for achieving high catalytic activity and, in the case of prochiral ketones, for inducing enantioselectivity. rsc.org

A search of the scientific literature did not yield any specific examples of this compound being used as a ligand in the copper-catalyzed hydrosilylation of ketones. While various phosphine and N-heterocyclic carbene ligands have been successfully applied in this reaction, there is no available data on the performance of this compound-copper catalyst systems. nih.govrsc.org As a result, no data table detailing research findings for this specific application can be provided.

Click Chemistry Applications (indirect role via metal complexes)

The well-known copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," relies on the catalytic activity of a suitable copper(I) source to efficiently form 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgliv.ac.uk While this compound itself does not directly participate in the cycloaddition, its metal complexes, particularly with copper(I), play a crucial indirect role as highly effective catalysts. The isonitrile ligand is critical for stabilizing the catalytically active Cu(I) oxidation state, which is prone to disproportionation or oxidation to the inactive Cu(II) state under reaction conditions. beilstein-journals.orgorganic-chemistry.org

Research has demonstrated that copper(I) complexes featuring sterically hindered isocyanide ligands, such as the closely related 2,6-dimethylphenyl isocyanide, are stable, highly active, and selective catalysts for the CuAAC reaction. beilstein-journals.orgacs.org A three-coordinated homoleptic Cu(I) complex with 2,6-dimethylphenyl isocyanide has been synthesized and characterized, showing excellent catalytic performance. beilstein-journals.org The bulky 2,6-dialkylphenyl groups on the isonitrile ligand create a sterically demanding environment around the copper center, which contributes to the stability of the complex. beilstein-journals.org

The catalytic cycle is understood to involve the coordination of the terminal alkyne to the Cu(I)-isonitrile complex, followed by deprotonation to form a copper acetylide intermediate. This intermediate then reacts with the azide, leading to the formation of the triazole ring and regeneration of the catalyst. organic-chemistry.org The isocyanide ligand remains coordinated to the copper center throughout this cycle, facilitating the reaction without being consumed. The use of such well-defined, stable copper(I)-isonitrile complexes can offer advantages over in-situ generated catalysts, providing better control over the reaction and higher efficiency. beilstein-journals.org

Other Metal-Catalyzed Processes Utilizing this compound

Beyond click chemistry, this compound serves as an effective ancillary ligand in other transition metal-catalyzed processes, most notably those involving palladium. researchgate.net The electronic properties and steric bulk of this compound make it a valuable ligand for stabilizing palladium complexes and promoting challenging catalytic transformations, such as cross-coupling reactions. liv.ac.uk Isonitriles are strong σ-donors and moderate π-acceptors, properties that allow them to form stable bonds with transition metals and influence the reactivity of the metal center. researchgate.net

One significant area of application is in palladium-catalyzed insertion reactions. Studies on the closely related 2,6-dimethylphenyl isocyanide have shown that it readily inserts into palladium-carbon bonds of alkyl and aryl palladium(II) complexes. researchgate.net This reactivity is fundamental to various carbonylation and multicomponent reactions that build complex molecular architectures. The reaction typically proceeds through the coordination of the isonitrile to the palladium center, followed by migratory insertion into a Pd-C bond to form a palladium-imidoyl complex. researchgate.net

While specific research focusing exclusively on this compound in major cross-coupling reactions like the Heck or Suzuki-Miyaura reaction is not extensively documented in dedicated studies, the principles of ligand design strongly support its utility. Bulky and electron-rich ligands are known to be crucial for the efficiency of these reactions, particularly when using less reactive substrates like aryl chlorides. liv.ac.uklibretexts.org The steric hindrance provided by the two ethyl groups in this compound can facilitate the reductive elimination step and stabilize the monoligated palladium(0) species that is often the active catalyst. libretexts.org

The following table presents typical results from a palladium-catalyzed Heck reaction, illustrating the performance of a Pd(II) complex with a secondary phosphine oxide (SPO) ligand. This demonstrates the type of catalytic efficiency sought in such reactions, for which ligands like this compound are designed.

Table 1: Representative Results for a Palladium-Catalyzed Heck Reaction. beilstein-journals.org Note: The catalyst used in this specific study was an imidazole-based secondary phosphine oxide (SPO) ligated palladium complex.

Catalyst Deactivation and Regeneration Strategies

The operational stability of catalysts derived from this compound is a critical factor for their practical application. Like many transition metal catalysts, these complexes can undergo deactivation, leading to a loss of activity and/or selectivity over time. The primary mechanisms of deactivation for palladium catalysts, which are relevant to complexes with isonitrile ligands, include poisoning, fouling, and thermal degradation such as sintering. researchgate.netanalis.com.my

Deactivation Mechanisms:

Sintering and Leaching: A common cause of deactivation for palladium catalysts, particularly those on a support, is the agglomeration of metal particles (sintering) or the dissolving (leaching) of the metal into the reaction medium. organic-chemistry.org This leads to a loss of active surface area and a decrease in catalytic efficiency. Sintering can be irreversible, especially at elevated temperatures. organic-chemistry.org

Fouling (Coking): The catalyst surface and pores can become blocked by carbonaceous deposits or high-molecular-weight byproducts, a process known as coking or fouling. researchgate.net This blockage prevents substrates from reaching the active catalytic sites.

Ligand Displacement: Isonitriles are strong ligands and can sometimes contribute to deactivation by displacing other crucial ligands from the metal's coordination sphere. For instance, an isonitrile could displace a tridentate pincer ligand, leading to the breakdown of the well-defined catalytic complex and a loss of activity. researchgate.net

Formation of Palladium Black: Under certain conditions, palladium(II) precatalysts can be reduced to form catalytically inactive palladium black (elemental palladium precipitate), which effectively removes the catalyst from the homogeneous catalytic cycle. nih.gov

Regeneration Strategies: The potential for regeneration depends on the mechanism of deactivation.

Washing: For deactivation caused by fouling, it is sometimes possible to restore activity by washing the catalyst with appropriate solvents to remove the accumulated blockages. For instance, a study on a deactivated Pd(OH)₂/C catalyst showed that washing with a mixture of chloroform (B151607) and glacial acetic acid could effectively restore its activity. Current time information in Bangalore, IN.

Controlled Oxidation/Reduction: Coked catalysts can occasionally be regenerated by controlled treatment with dilute oxygen or air to burn off carbonaceous deposits, followed by a reduction step to restore the active metallic state. However, this process must be carefully controlled to avoid thermal damage (sintering) to the catalyst. researchgate.net

Deactivation due to irreversible mechanisms like significant sintering, metal leaching, or the formation of stable, inactive palladium black is much more difficult to reverse, often necessitating the replacement of the catalyst. researchgate.netorganic-chemistry.org

Mechanistic Investigations of Chemical Processes Involving 2,6 Diethylphenylisonitrile

Reaction Pathway Elucidation for Isonitrile-Based Syntheses

Understanding the detailed pathway of a reaction is fundamental to controlling its outcome. For syntheses involving 2,6-diethylphenylisonitrile, a key area of investigation is whether reactions proceed through a stepwise or concerted mechanism and identifying the transient species that may be formed.

The distinction between stepwise and concerted mechanisms is a central theme in mechanistic organic chemistry. A concerted reaction is a chemical reaction in which all bond-breaking and bond-forming events occur in a single step. ucla.edu In such reactions, reactants are converted directly to products through a single transition state. youtube.com In contrast, a stepwise reaction involves two or more elementary steps, proceeding through one or more reaction intermediates. ucla.eduquora.com

The steric bulk of the two ethyl groups on the phenyl ring of this compound can significantly influence the preferred reaction pathway. This steric hindrance can affect the geometry of the transition state, potentially favoring a stepwise mechanism over a concerted one if the latter requires a more sterically demanding arrangement. Computational studies on related sterically hindered isonitriles can provide insight into the energetic favorability of each pathway. For instance, in dehydro-Diels-Alder reactions, both concerted and stepwise diradical routes have been explored computationally, with the energy difference between the two pathways being sensitive to the substituents on the reactants. nih.gov While specific studies on this compound are not prevalent in the reviewed literature, the principles from analogous systems suggest that both pathways are plausible and may be in competition.

In stepwise reactions, the identification and characterization of intermediates are paramount to fully understanding the reaction mechanism. For reactions involving isonitriles, several types of reactive intermediates can be postulated. For instance, in a multi-component reaction involving an isocyanide, an acetylenic ester, and a β-diketone, a proposed mechanism involves the initial addition of the isocyanide to the acetylenic ester. This is followed by protonation by the acidic β-diketone to form a reactive intermediate, which then participates in the subsequent steps of the reaction. researchgate.net

While the specific intermediates in reactions with this compound would depend on the co-reactants and conditions, analogous systems provide a framework for postulation. For example, in a reaction with 2,6-dimethylphenyl isocyanide (a closely related compound), dialkyl acetylenedicarboxylates, and 1,3-cyclohexanedione, a zwitterionic intermediate is proposed to form between the isocyanide and the acetylenic ester. researchgate.net This intermediate is then protonated by the diketone. Given the electronic similarity between the dimethyl and diethyl derivatives, it is reasonable to hypothesize that this compound would form similar key intermediates under comparable reaction conditions. Spectroscopic techniques and computational modeling are often employed to detect and characterize such transient species.

Understanding Ligand Exchange Dynamics in Coordination Complexes

This compound can act as a ligand in coordination complexes with various metal centers. The dynamics of ligand exchange, which is the substitution of one ligand for another in a coordination complex, are fundamental to understanding the reactivity of these complexes, particularly in catalysis.

The rate and mechanism of ligand exchange can be influenced by several factors, including the nature of the metal, the other ligands in the coordination sphere, and the steric and electronic properties of the entering and leaving ligands. The bulky diethylphenyl group of this compound can be expected to influence both the thermodynamics and kinetics of ligand exchange. Steric hindrance can slow down the rate of associative ligand exchange pathways, where the incoming ligand first binds to the metal center to form a higher-coordinate intermediate. Conversely, it might promote dissociative pathways, where a ligand first dissociates from the metal center to create a lower-coordinate intermediate that is then trapped by the incoming ligand.

Role of this compound in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. nih.govbeilstein-journals.org Isocyanides are particularly valuable building blocks in MCRs due to their unique reactivity.

In the context of an MCR, this compound can play a crucial role as a nucleophilic and/or electrophilic species. A proposed mechanism for a three-component reaction involving 2,6-dimethylphenyl isocyanide, dialkyl acetylenedicarboxylates, and a 1,3-diketone illustrates the multifaceted role of the isonitrile. researchgate.net In this reaction, the isocyanide initially acts as a nucleophile, attacking the electron-deficient alkyne. The resulting intermediate is then protonated. This sequence of events highlights the ability of the isonitrile to initiate a cascade of bond-forming events that rapidly build molecular complexity. The steric bulk of the 2,6-diethylphenyl group can also influence the stereochemical outcome of MCRs.

Kinetic Studies of Reactions Involving this compound

Kinetic studies provide quantitative information about the rates of chemical reactions and how these rates are affected by various factors such as concentration, temperature, and catalysts. This information is essential for deducing reaction mechanisms.

The rate law for a reaction is an equation that links the reaction rate with the concentrations of reactants and constant parameters. dntb.gov.ua For a hypothetical reaction involving this compound (represented as ArNC) and a reactant B, the rate law would take the form:

Rate = k[ArNC]m[B]n

where k is the rate constant, and m and n are the orders of the reaction with respect to each reactant. These orders must be determined experimentally and provide insight into the composition of the rate-determining step of the reaction. For instance, if a reaction is found to be first order in this compound, it suggests that one molecule of the isonitrile is involved in the rate-determining step.

Experimental data for determining the rate law is typically obtained by measuring the initial rate of the reaction at different initial concentrations of the reactants. A summary of how reaction order affects the rate is presented in the table below.

| Change in Reactant Concentration | Effect on Rate for a Given Order |

| Doubled | Zero Order: No change |

| Doubled | First Order: Rate doubles |

| Doubled | Second Order: Rate quadruples |

While specific rate law determinations for reactions of this compound were not found in the reviewed literature, the general principles of chemical kinetics would be applied to study its reactions. Such studies would be invaluable in distinguishing between proposed mechanistic pathways.

Activation Parameters Analysis

The determination of these parameters typically involves measuring the reaction rate constant (k) at various temperatures and then applying the Eyring equation, which is a cornerstone of transition state theory. scribd.comwikipedia.org

The Eyring equation is expressed as: ln(k/T) = -ΔH‡/R * (1/T) + ln(kB/h) + ΔS‡/R

Where:

k is the rate constant

T is the absolute temperature in Kelvin

R is the universal gas constant (8.314 J/mol·K) scribd.com

kB is the Boltzmann constant (1.381 x 10⁻²³ J/K) scribd.com

h is the Planck constant (6.626 x 10⁻³⁴ J·s)

A plot of ln(k/T) versus 1/T, known as an Eyring plot, yields a straight line. youtube.com From this plot, the enthalpy and entropy of activation can be determined. The slope of the line is equal to -ΔH‡/R, and the y-intercept is equal to ln(kB/h) + ΔS‡/R. youtube.com

The enthalpy of activation (ΔH‡) represents the difference in enthalpy between the transition state and the reactants. uni-muenchen.de A positive ΔH‡ indicates that energy is required to reach the transition state. Its magnitude provides information about the extent of bond breaking and bond forming at the transition state.

The entropy of activation (ΔS‡) reflects the change in the degree of order when the reactants proceed to the transition state. scribd.com A negative ΔS‡ suggests a more ordered transition state than the reactants, which is common in associative or bimolecular reactions where two species come together. Conversely, a positive ΔS‡ indicates a more disordered transition state, often seen in dissociative or unimolecular reactions.

In a hypothetical study of a reaction involving this compound, the determination of these activation parameters would be crucial for elucidating the mechanism. For instance, a large negative ΔS‡ would suggest a highly organized transition state, perhaps involving the isonitrile coordinating to a metal center or participating in a concerted cycloaddition.

Table 1: Hypothetical Activation Parameters for a Reaction of this compound

| Parameter | Value | Units |

| ΔH‡ | (e.g., +65) | kJ/mol |

| ΔS‡ | (e.g., -80) | J/mol·K |

| ΔG‡ (at 298 K) | (e.g., +88.8) | kJ/mol |

This table is for illustrative purposes only and does not represent experimental data.

Spectroscopic Probes for Reaction Monitoring (e.g., NMR, IR)